Fluorine Substitution Pattern Governs GPR17 Orthosteric Pocket Occupancy: Structural Comparison of 2-Fluoro vs. 2,5-Difluoro Analogs
The 2,5-difluoro analog of the target compound—designated I-185 (6-chloro-N-(4-cyano-2,5-difluorophenyl)-1H-indole-3-sulfonamide)—has been structurally resolved by cryo-EM at 3.32 Å resolution bound to the inactive-state GPR17 receptor, providing a direct structural template for the chemotype [1]. In the antagonist-bound GPR17 structure, I-185 occupies the orthosteric pocket through both electrostatic and hydrophobic interactions, with the cyano group and fluorine atoms making specific contacts that position the indole moiety non-overlapping with the agonist MDL-29951 binding pose [1]. The target compound (2-fluoro only) lacks the 5-fluoro substituent present in I-185, resulting in a predicted altered interaction with the extracellular loop 2 (ECL2) region that lines the orthosteric pocket and limits ligand accessibility [1]. This single-fluorine modification is expected to modulate binding kinetics and may reduce molecular weight by 18 Da (349.8 vs. 367.8 g/mol) while maintaining the same TPSA of 94.1 Ų [2]. The structural data confirm that the 4-cyano-2-fluorophenyl motif is competent for GPR17 orthosteric antagonism, with the precise fluorine count tuning the ligand-ECL2 interface.
| Evidence Dimension | Fluorine substitution effect on GPR17 orthosteric binding interactions |
|---|---|
| Target Compound Data | 6-chloro-N-(4-cyano-2-fluorophenyl)-1H-indole-3-sulfonamide; MW 349.8; XLogP3 3; TPSA 94.1 Ų; HBA 5; HBD 2 |
| Comparator Or Baseline | I-185 (6-chloro-N-(4-cyano-2,5-difluorophenyl)-1H-indole-3-sulfonamide); MW 367.8; XLogP3 3.1; TPSA 94.1 Ų; HBA 6; HBD 2; Cryo-EM structure with GPR17 at 3.32 Š[1][2] |
| Quantified Difference | ΔMW = −18 Da; ΔXLogP3 = −0.1; ΔTPSA = 0 Ų; ΔHBA = −1; Cryo-EM structural confirmation available for 2,5-difluoro analog but not yet for target compound; both share identical indole-3-sulfonamide core and 4-cyano pharmacophore |
| Conditions | Cryo-EM: GPR17 construct with truncated N-/C-termini and thermostabilized apocytochrome b562RIL insertion; Computational: XLogP3-AA algorithm |
Why This Matters
Procurement of the 2-fluoro (monofluoro) variant rather than the 2,5-difluoro analog enables SAR studies probing the contribution of the 5-fluoro position to GPR17 binding affinity and ECL2 interactions, using a compound with reduced molecular weight and one fewer hydrogen bond acceptor while retaining the core pharmacophore validated by the I-185 structural template.
- [1] Metrick CM, Zhang L, Hercher M, et al. GPR17 structure and agonism with small molecules and oxysterols. bioRxiv. 2025. doi:10.1101/2025.11.26.690757. View Source
- [2] Kuujia. 6-Chloro-N-(4-cyano-2,5-difluorophenyl)-1H-indole-3-sulfonamide (CAS 2231231-28-8). Chemical Properties. View Source
